3-Chloro-n,4-dimethylaniline

Description

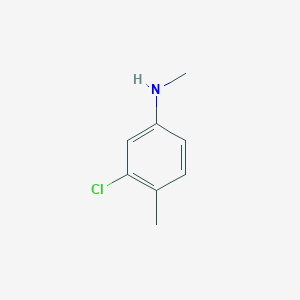

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-N,4-dimethylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN/c1-6-3-4-7(10-2)5-8(6)9/h3-5,10H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDGUVFZDTYKQJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41456-55-7 | |

| Record name | 3-chloro-N,4-dimethylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Chloro-n,4-dimethylaniline molecular structure and weight

An In-Depth Technical Guide to 3-Chloro-N,4-dimethylaniline: Molecular Structure, Properties, and Scientific Context

Introduction

This compound is a substituted aniline derivative of significant interest in synthetic organic chemistry and drug discovery. Its molecular architecture, featuring a chlorinated and methylated benzene ring coupled with a secondary amine, provides a versatile scaffold for the development of novel compounds with potential biological activities. This guide offers a comprehensive overview of its molecular structure, physicochemical properties, and its context within scientific research, tailored for researchers, scientists, and professionals in drug development.

Molecular Structure and Identification

The structural framework of this compound is foundational to its chemical behavior and potential applications. A systematic analysis of its nomenclature reveals a benzene ring substituted at specific positions, dictating its reactivity and interactions.

The IUPAC name, this compound, precisely describes the arrangement of its constituent functional groups:

-

Aniline Core : The base structure is an aniline molecule, which consists of a phenyl group bonded to an amino group.

-

Substituents :

-

A chlorine atom is located at the 3-position of the benzene ring.

-

A methyl group is attached to the 4-position of the benzene ring.

-

A methyl group is bonded to the nitrogen atom of the amino group, making it a secondary amine.

-

This compound is also available as a hydrochloride salt, which is more stable and easier to handle in a laboratory setting.[1][2]

Chemical Identifiers

| Identifier | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 7745-94-0 (for hydrochloride salt) | [1][2] |

| Molecular Formula | C₈H₁₀ClN | [3][4] |

| Canonical SMILES | CC1=CC(=C(C=C1)Cl)N(C)C | N/A |

Structural Diagram

Caption: 2D structure of this compound.

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, storage, and application in chemical syntheses. The data presented below pertains to the free base unless otherwise specified.

| Property | Value | Source |

| Molecular Weight | 155.62 g/mol | [3][4] |

| Appearance | Light yellow to brown clear liquid (for related isomers) | [4] |

| Water Solubility | Not miscible or difficult to mix in water (for related isomers) | [4][5] |

| pKa | 3.83 (at 20°C for a related isomer) | [4] |

The hydrochloride salt of this compound has a reported molecular weight of approximately 192.1 g/mol .[1][2]

Synthesis and Reactivity

Hypothetical Synthetic Workflow

Caption: A plausible synthetic route to this compound.

Causality behind Experimental Choices:

-

Starting Material : 3-Chloro-4-methylaniline is a logical precursor as it already contains the correct substitution pattern on the aromatic ring.[6]

-

Reagents : Formaldehyde is used as the source of the N-methyl group. A reducing agent like sodium borohydride (NaBH₄) is then used to reduce the intermediate imine to the final secondary amine. This is a standard and efficient method for N-methylation of anilines.

Applications in Research and Drug Development

Substituted anilines are prevalent structural motifs in a wide array of pharmaceuticals and agrochemicals. The specific combination of chloro and methyl groups in this compound makes it an attractive building block for medicinal chemistry. The chlorine atom can modulate the electronic properties and metabolic stability of a molecule, while the methyl group can influence its binding to biological targets.

While direct applications of this compound are not extensively documented in the provided search results, its structural analogues are known to be used in the synthesis of various biologically active compounds.

Analytical Characterization Protocol

The identity and purity of this compound would be confirmed using standard analytical techniques. Below is a generalized protocol for its characterization by mass spectrometry.

Experimental Protocol: Mass Spectrometry Analysis

-

Sample Preparation : Dissolve a small amount of the synthesized compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Instrumentation : Utilize an electrospray ionization (ESI) mass spectrometer.

-

Data Acquisition : Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

-

Data Analysis : The expected m/z value for the protonated molecule of C₈H₁₀ClN would be approximately 156.0578. The observation of this peak would confirm the molecular weight of the compound.

Analytical Workflow Diagram

Caption: Workflow for mass spectrometry analysis.

Safety and Handling

As with any chemical compound, proper safety precautions should be observed when handling this compound. Based on the safety information for structurally similar compounds, it should be handled in a well-ventilated area, and personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

References

- 1. CAS 7745-94-0 | 3733-5-04 | MDL MFCD12756444 | this compound hydrochloride | SynQuest Laboratories [synquestlabs.com]

- 2. dimethylaniline suppliers USA [americanchemicalsuppliers.com]

- 3. N,N-Dimethyl-3-chloroaniline | C8H10ClN | CID 23285 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [guidechem.com]

- 5. 3-CHLORO-N,N-DIMETHYLANILINE | 6848-13-1 [chemicalbook.com]

- 6. 3-Chloro-4-methylaniline | 95-74-9 | Benchchem [benchchem.com]

Spectroscopic Characterization of 3-Chloro-N,4-dimethylaniline: A Technical Guide

Introduction

3-Chloro-N,4-dimethylaniline is a substituted aromatic amine with significant potential as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes. Its chemical structure, featuring a chlorinated and methylated aniline core, presents a unique electronic and steric profile that is crucial for its reactivity and final product characteristics. A thorough understanding of its molecular structure is paramount for its effective utilization and quality control in research and development.

Molecular Structure and Predicted Spectroscopic Behavior

The molecular structure of this compound forms the basis for predicting its spectroscopic signatures. The arrangement of the chloro, N-methyl, and 4-methyl substituents on the aniline ring dictates the chemical environment of each atom and the molecule's vibrational modes and fragmentation patterns.

Figure 1. Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of this compound are discussed below, with chemical shifts referenced to tetramethylsilane (TMS).

¹H NMR Spectroscopy

The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.1 | d | 1H | Ar-H | The proton ortho to the methyl group is expected to be a doublet. |

| ~ 6.6 | dd | 1H | Ar-H | The proton between the chloro and amino groups will likely be a doublet of doublets. |

| ~ 6.5 | d | 1H | Ar-H | The proton ortho to the chloro group is predicted to be a doublet. |

| ~ 3.6 | br s | 1H | N-H | The amine proton will likely be a broad singlet, exchangeable with D₂O. |

| ~ 2.8 | s | 3H | N-CH₃ | The N-methyl protons will appear as a sharp singlet. |

| ~ 2.2 | s | 3H | Ar-CH₃ | The aromatic methyl protons will appear as a sharp singlet. |

The predicted chemical shifts are based on the additive effects of the chloro, methyl, and N-methylamino substituents on the aromatic ring. The electron-donating amino group will shield the aromatic protons, shifting them upfield, while the electron-withdrawing chloro group will have a deshielding effect.

¹³C NMR Spectroscopy

The carbon NMR spectrum will reveal the number of unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 148 | C-N | The carbon attached to the nitrogen is expected to be significantly downfield. |

| ~ 135 | C-Cl | The carbon bearing the chlorine atom will be deshielded. |

| ~ 130 | C-CH₃ | The carbon with the methyl group will be downfield. |

| ~ 129 | Ar-CH | Aromatic methine carbon. |

| ~ 115 | Ar-CH | Aromatic methine carbon, shielded by the amino group. |

| ~ 112 | Ar-CH | Aromatic methine carbon, shielded by the amino group. |

| ~ 31 | N-CH₃ | The N-methyl carbon. |

| ~ 20 | Ar-CH₃ | The aromatic methyl carbon. |

The predicted ¹³C NMR chemical shifts are influenced by the electronegativity of the substituents. The carbons attached to the nitrogen and chlorine atoms are expected to be the most downfield in the aromatic region.

Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Use a 400 MHz or higher field NMR spectrometer.

-

Acquire the spectrum at room temperature.

-

Typical parameters: spectral width of 12 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Use a 100 MHz or higher field NMR spectrometer.

-

Acquire a proton-decoupled spectrum.

-

Typical parameters: spectral width of 200-220 ppm, 1024 or more scans, relaxation delay of 2-5 seconds.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the chemical shifts using the residual solvent peak as an internal standard.

Figure 2. A generalized workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of a molecule, providing information about the functional groups present.

Table 3: Predicted IR Absorption Bands for this compound

| Frequency (cm⁻¹) | Intensity | Assignment |

| 3350-3450 | Medium | N-H stretch |

| 3000-3100 | Medium | Aromatic C-H stretch |

| 2800-3000 | Medium | Aliphatic C-H stretch (CH₃) |

| 1600-1620 | Strong | C=C aromatic ring stretch |

| 1500-1520 | Strong | C=C aromatic ring stretch |

| 1250-1350 | Strong | C-N stretch |

| 1000-1100 | Strong | C-Cl stretch |

| 800-900 | Strong | Out-of-plane C-H bending (aromatic substitution pattern) |

The presence of a sharp to medium band in the 3350-3450 cm⁻¹ region would be characteristic of the N-H stretch of the secondary amine. The C-Cl stretch typically appears as a strong band in the fingerprint region.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: For a solid sample, the KBr pellet method is common. Mix a small amount of this compound with dry potassium bromide (KBr) and press it into a thin, transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and allowing the solvent to evaporate on a salt plate (e.g., NaCl or KBr).

-

Data Acquisition:

-

Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Record a background spectrum of the empty sample compartment or a pure KBr pellet.

-

Place the sample in the spectrometer and acquire the sample spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the absorbance or transmittance spectrum of the compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.

Predicted Mass Spectrum:

-

Molecular Ion (M⁺): The electron ionization (EI) mass spectrum is expected to show a molecular ion peak at m/z 155. Due to the presence of chlorine, an isotope peak (M+2) at m/z 157 with an intensity of approximately one-third of the molecular ion peak is expected, which is a characteristic signature for a monochlorinated compound.

-

Major Fragmentation Pathways: The fragmentation of this compound is likely to proceed through several key pathways:

-

Loss of a methyl radical (•CH₃) from the molecular ion to give a fragment at m/z 140.

-

Loss of a chlorine radical (•Cl) to yield a fragment at m/z 120.

-

Cleavage of the C-N bond can also lead to characteristic fragments.

-

Figure 3. Predicted major fragmentation pathways for this compound.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: For a volatile compound like this compound, direct insertion probe or gas chromatography (GC) coupling is suitable.

-

Ionization: Electron Ionization (EI) at 70 eV is a standard method for generating fragment ions and creating a library-searchable mass spectrum.

-

Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio.

-

Data Acquisition: The mass spectrum is recorded, showing the relative abundance of each ion.

Conclusion

This technical guide has provided a comprehensive overview of the predicted spectroscopic data for this compound. By leveraging the principles of NMR, IR, and MS, and drawing comparisons with structurally similar molecules, a detailed and scientifically grounded interpretation of its expected spectral features has been presented. The experimental protocols outlined herein provide a clear roadmap for researchers to acquire high-quality data for this and other novel compounds. This guide serves as a valuable resource for scientists engaged in the synthesis, characterization, and application of substituted anilines, facilitating a deeper understanding of their chemical properties.

An In-Depth Technical Guide to the Solubility of 3-Chloro-N,4-dimethylaniline in Organic Solvents

Introduction: The Critical Role of Solubility in the Application of 3-Chloro-N,4-dimethylaniline

This compound is a halogenated aromatic amine that serves as a vital intermediate in the synthesis of a diverse array of organic compounds, including dyes, pigments, and pharmaceuticals.[1] Its utility in these applications is fundamentally governed by its physical and chemical properties, with solubility being a paramount consideration. A comprehensive understanding of the solubility of this compound in various organic solvents is indispensable for process optimization, reaction kinetics control, product purification, and the formulation of final products. This guide provides a detailed exploration of the solubility characteristics of this compound, offering both established data and a robust experimental framework for its determination.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₀ClN | [2] |

| Molecular Weight | 155.62 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Boiling Point | 237-238 °C | |

| Melting Point | 26 °C | [3] |

| LogP | 2.27 | [4] |

| Water Solubility | 1 g/L (20 °C) | [3][4] |

The LogP value of 2.27 indicates a moderate degree of lipophilicity, suggesting that this compound will generally exhibit favorable solubility in organic solvents over water.[4]

Solubility Profile of this compound: A Survey of Existing Data

| Solvent | Solubility Description | Reference |

| Ethanol | Soluble | [1][5][6] |

| Benzene | Soluble | [5] |

| Carbon Tetrachloride | Slightly Soluble | [1][3][6] |

| General Organic Solvents | Soluble | |

| Hot Water | Slightly Soluble | [5] |

| Cold Water | Insoluble | [5] |

This data underscores the general affinity of this compound for organic media, a characteristic attributable to its aromatic ring and methyl groups. The presence of the amine and chloro functionalities also allows for a range of intermolecular interactions, including hydrogen bonding and dipole-dipole forces, which influence its solubility in polar and non-polar solvents.

Experimental Determination of Solubility: A Validated Gravimetric Approach

To empower researchers with the ability to generate precise and reliable solubility data, this section provides a detailed, step-by-step protocol for the gravimetric determination of the solubility of this compound. This method is a robust and widely accepted technique for quantifying the solubility of a solid compound in a liquid solvent.

Experimental Workflow

References

- 1. 3-Chloro-4-methylaniline | 95-74-9 | Benchchem [benchchem.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. echemi.com [echemi.com]

- 4. 3-Chloro-4-methylaniline CAS#: 95-74-9 [m.chemicalbook.com]

- 5. Page loading... [guidechem.com]

- 6. 3-Chloro-4-methylaniline | C7H8ClN | CID 7255 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Guide to the Synthesis of 3-Chloro-N,4-dimethylaniline: Mechanism and Methodology

Abstract

This technical guide provides an in-depth exploration of the synthetic pathways leading to 3-chloro-N,4-dimethylaniline (C₈H₁₀ClN), a substituted aniline derivative of significant interest in chemical research and as a versatile intermediate in the development of pharmaceuticals and fine chemicals.[1] We will dissect the core reaction mechanisms, provide field-proven experimental protocols, and emphasize the causality behind critical procedural choices. This document is intended for researchers, scientists, and professionals in drug development who require a robust understanding of this compound's synthesis.

Introduction and Strategic Overview

This compound is an aromatic amine featuring a benzene ring substituted with a chloro group at the 3-position, a methyl group at the 4-position, and a dimethylamino group at the 1-position.[2] Its unique electronic and steric properties make it a valuable building block in organic synthesis.

The synthesis of this molecule is not a single-step reaction but a strategic sequence. A logical and efficient approach involves a two-stage process:

-

Formation of the core intermediate: Synthesis of 3-chloro-4-methylaniline.

-

Functional group modification: N-methylation of the intermediate to yield the final product.

This guide will focus on the most reliable and scalable methods for each stage, emphasizing catalytic hydrogenation for its efficiency and environmental advantages over older chemical reduction techniques.[1][3]

Stage 1: Synthesis of the Intermediate, 3-Chloro-4-methylaniline

The most prevalent and industrially viable route to 3-chloro-4-methylaniline begins with 2-chloro-4-nitrotoluene. This pathway hinges on the selective reduction of the nitro group to an amine.

Reaction Mechanism: Catalytic Hydrogenation

Catalytic hydrogenation is the preferred method for the reduction of nitroarenes due to its high yield, clean reaction profile, and the avoidance of harsh, stoichiometric metal-acid reagents.[3] The mechanism involves the following key steps:

-

Adsorption: Both the substrate (2-chloro-4-nitrotoluene) and molecular hydrogen (H₂) adsorb onto the surface of a metal catalyst, typically Palladium on Carbon (Pd/C) or Raney Nickel.[3][4]

-

Hydrogen Activation: The H-H bond in molecular hydrogen is weakened and cleaved by the catalyst, forming reactive metal-hydride species on the surface.

-

Stepwise Reduction: The nitro group is sequentially reduced. The oxygen atoms are removed as water through a series of intermediates (nitroso, hydroxylamino) until the primary amine is formed.

-

Desorption: The final product, 3-chloro-4-methylaniline, desorbs from the catalyst surface, freeing the active sites for the next catalytic cycle.

A critical consideration in this process is the prevention of dehalogenation (the removal of the chlorine atom). Specialized catalysts and controlled conditions are employed to ensure the chemoselective reduction of the nitro group while preserving the C-Cl bond.[3]

Experimental Protocol: Catalytic Hydrogenation of 2-Chloro-4-nitrotoluene

This protocol is adapted from established industrial and laboratory methods.[3][4]

Materials & Reagents:

| Component | Formula | Role |

| 2-Chloro-4-nitrotoluene | C₇H₆ClNO₂ | Starting Material |

| Methanol (or Ethanol) | CH₃OH | Solvent |

| Palladium on Carbon (5% Pd/C) | Pd/C | Catalyst |

| Hydrogen Gas | H₂ | Reducing Agent |

Procedure:

-

Reactor Setup: A suitable hydrogenation reactor (e.g., a Parr shaker or stirred autoclave) is charged with 2-chloro-4-nitrotoluene and methanol as the solvent.

-

Catalyst Addition: The 5% Pd/C catalyst is added to the mixture under an inert atmosphere (e.g., nitrogen or argon) to prevent premature reaction with air. The catalyst loading is typically 1-5% by weight relative to the starting material.

-

Inerting: The reactor is sealed and purged several times with nitrogen to remove all oxygen.

-

Hydrogenation: The reactor is then pressurized with hydrogen gas to a specified pressure (e.g., 1.6-2.2 MPa).[4] The mixture is heated to a controlled temperature (e.g., 90-95°C) and agitated vigorously to ensure efficient mixing and mass transfer.[4]

-

Reaction Monitoring: The reaction progress is monitored by the uptake of hydrogen. The reaction is considered complete when hydrogen consumption ceases. This typically takes 5-6 hours for a 1-ton scale.[4]

-

Workup: After cooling and venting the hydrogen, the reaction mixture is filtered through a pad of Celite to remove the Pd/C catalyst.

-

Purification: The solvent (methanol) is removed from the filtrate under reduced pressure. The resulting crude 3-chloro-4-methylaniline can be purified by vacuum distillation to achieve high purity (>98%).[4]

Stage 2: N-Methylation of 3-Chloro-4-methylaniline

With the 3-chloro-4-methylaniline intermediate in hand, the final step is the introduction of two methyl groups onto the nitrogen atom. The Eschweiler-Clarke reaction is an excellent method for this transformation, as it uses readily available reagents and provides exhaustive methylation to the tertiary amine.

Reaction Mechanism: Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a reductive amination process where a primary or secondary amine is methylated using excess formic acid and formaldehyde.

-

Imine Formation: The primary amine (3-chloro-4-methylaniline) first reacts with formaldehyde to form an imine (or more accurately, an iminium ion after protonation).

-

Hydride Transfer: Formic acid then acts as a hydride donor. The iminium ion is reduced by a hydride transfer from a formate molecule, which in turn decomposes to carbon dioxide. This forms the N-methylated secondary amine.

-

Second Methylation: The process repeats. The newly formed secondary amine reacts with another molecule of formaldehyde to form a new iminium ion.

-

Final Reduction: A second hydride transfer from formic acid reduces this iminium ion to the final tertiary amine, this compound.

This method is highly effective because the reaction conditions favor the complete methylation of the starting amine.

Experimental Protocol: N-Methylation

Materials & Reagents:

| Component | Formula | Role |

| 3-Chloro-4-methylaniline | C₇H₈ClN | Starting Material |

| Formic Acid (90%) | HCOOH | Hydride Source |

| Formaldehyde (37% aq. soln.) | CH₂O | Methyl Source |

| Sodium Hydroxide (aq. soln.) | NaOH | Base for Neutralization |

| Diethyl Ether (or Ethyl Acetate) | (C₂H₅)₂O | Extraction Solvent |

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 3-chloro-4-methylaniline.

-

Reagent Addition: Add formic acid followed by the aqueous formaldehyde solution. An excess of both reagents is crucial for driving the reaction to completion.

-

Heating: Heat the reaction mixture to reflux (approximately 100-110°C) for 8-12 hours. The evolution of CO₂ gas will be observed.

-

Cooling & Neutralization: Cool the mixture to room temperature. Carefully neutralize the excess formic acid by slowly adding a concentrated sodium hydroxide solution until the mixture is strongly alkaline (pH > 12). This step must be performed in an ice bath due to the exothermic nature of the neutralization.

-

Extraction: Transfer the alkaline mixture to a separatory funnel and extract the product with a suitable organic solvent like diethyl ether or ethyl acetate (3x).

-

Washing & Drying: Combine the organic layers and wash with brine (saturated NaCl solution) to remove residual water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield the crude this compound. Further purification can be achieved via vacuum distillation or column chromatography if necessary.

Safety and Handling

The synthesis of this compound involves hazardous materials that require strict safety protocols.

-

Toxicity: 3-Chloro-4-methylaniline and its derivatives are toxic if swallowed or in contact with skin and can cause skin and eye irritation.[5][6] Aromatic amines are a class of compounds that may pose long-term health risks and should be handled with care.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, nitrile gloves, and a lab coat.[5][7] All manipulations should be performed within a certified chemical fume hood to avoid inhalation of vapors.[7]

-

Reagent Hazards: Formic acid is corrosive. Formaldehyde is a known sensitizer and suspected carcinogen. Handle these reagents with extreme caution.

-

Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.[6]

Conclusion

The synthesis of this compound is reliably achieved through a two-stage process involving the catalytic hydrogenation of 2-chloro-4-nitrotoluene followed by an Eschweiler-Clarke N-methylation. This approach offers high yields, operational simplicity, and scalability. A thorough understanding of the underlying reaction mechanisms—catalytic surface reactions and reductive amination—is paramount for optimizing reaction conditions and ensuring the safe and efficient production of this valuable chemical intermediate.

References

- 1. This compound|CAS 41456-55-7 [benchchem.com]

- 2. PubChemLite - this compound (C8H10ClN) [pubchemlite.lcsb.uni.lu]

- 3. CN104370747A - Method for synthesizing 3-chloro-4-methylaniline - Google Patents [patents.google.com]

- 4. Page loading... [guidechem.com]

- 5. echemi.com [echemi.com]

- 6. fishersci.com [fishersci.com]

- 7. aarti-industries.com [aarti-industries.com]

The Enduring Legacy of Substituted N,N-Dimethylanilines: From Aniline Dyes to Advanced Materials

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Core of N,N-Dimethylaniline

Substituted N,N-dimethylanilines represent a cornerstone of synthetic organic chemistry, underpinning a vast array of technological advancements since their discovery in the 19th century. From the vibrant hues of the first synthetic dyes to their integral role in modern pharmaceuticals and high-performance polymers, these tertiary amines have demonstrated remarkable versatility. This guide provides a comprehensive exploration of the discovery, history, and evolving synthetic strategies for this important class of molecules, offering field-proven insights for researchers and professionals in drug development and materials science. We will delve into the causal relationships behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.

A Rich History: The Dawn of Synthetic Color and Beyond

The story of N,N-dimethylanilines is intrinsically linked to the birth of the synthetic dye industry. While aniline itself was first isolated from indigo in 1826 by Otto Unverdorben, who named it "Crystallin," its true potential was unlocked over the subsequent decades.[1] Friedlieb Runge later isolated a substance from coal tar in 1834 that he named "kyanol" or "cyanol" due to the blue color it produced with chloride of lime.[2] It was later recognized that these substances were one and the same, eventually becoming known as aniline.[2]

A pivotal moment arrived in 1856 when a young chemist named William Henry Perkin, while attempting to synthesize quinine, serendipitously discovered a brilliant purple dye he named "mauveine."[1][3] This discovery, derived from aniline, marked the genesis of the synthetic dye industry and ignited a flurry of research into aniline derivatives.[2][3] This burgeoning field soon saw the development of a massive dye industry in Germany, with companies like BASF (Badische Anilin- und Soda-Fabrik) leading the way.[1][2]

The first preparation of the parent compound, N,N-dimethylaniline (DMA), was reported in 1850 by the German chemist August Wilhelm von Hofmann, who synthesized it by heating aniline with iodomethane.[4] This foundational work paved the way for the creation of a new class of vibrant dyes and versatile chemical intermediates.

Synthetic Methodologies: From Classical Approaches to Modern Catalysis

The synthesis of substituted N,N-dimethylanilines has evolved significantly from the harsh conditions of early industrial processes to the sophisticated and highly selective catalytic methods of today.

Historical Synthetic Routes

Early industrial-scale production of N,N-dimethylaniline relied on the alkylation of aniline with methanol in the presence of an acid catalyst, such as sulfuric acid, under high pressure and temperature.[1][4]

Protocol 1: Classical Industrial Synthesis of N,N-Dimethylaniline [1]

Causality: This method leverages the nucleophilicity of the aniline nitrogen to attack the electrophilic methyl group of methanol, facilitated by protonation of the methanol hydroxyl group by the acid catalyst to form a better leaving group (water). The high temperature and pressure are necessary to overcome the activation energy of the reaction.

Methodology:

-

A mixture of aniline, methanol, and a catalytic amount of sulfuric acid is charged into a high-pressure autoclave.

-

The autoclave is sealed and heated to approximately 200-230°C, allowing the internal pressure to rise.

-

The reaction is maintained at this temperature for several hours.

-

After cooling, the reaction mixture is neutralized with a base, such as sodium hydroxide, to liberate the free amine.

-

The crude N,N-dimethylaniline is then purified by distillation.

Quantitative Data:

| Parameter | Value |

| Reactants | Aniline, Methanol |

| Catalyst | Sulfuric Acid |

| Temperature | 200-230°C |

| Pressure | High Pressure |

| Typical Yield | ~85% |

Modern Catalytic Syntheses

Contemporary synthetic chemistry offers more efficient, selective, and milder routes to substituted N,N-dimethylanilines, largely driven by advancements in transition-metal catalysis.

The Buchwald-Hartwig amination has emerged as a powerful tool for the formation of carbon-nitrogen bonds. This palladium-catalyzed cross-coupling reaction allows for the synthesis of a wide variety of N,N-dimethylaniline derivatives from aryl halides or triflates and dimethylamine.[5][6][7]

Protocol 2: Palladium-Catalyzed Synthesis of a Substituted N,N-Dimethylaniline [5]

Causality: This reaction proceeds via a catalytic cycle involving a palladium(0) species. Oxidative addition of the aryl triflate to the palladium(0) complex forms a palladium(II) intermediate. Coordination of dimethylamine, followed by deprotonation by a mild base, leads to the formation of a palladium(II) amido complex. Reductive elimination from this complex yields the desired N,N-dimethylaniline and regenerates the palladium(0) catalyst. The choice of a bulky, electron-rich phosphine ligand (e.g., XPhos) is crucial for promoting the reductive elimination step.

Methodology:

-

To a septum-sealed vial under an argon atmosphere, add Pd₂(dba)₃ (2.5 mol %), XPhos (1.5 equivalents relative to the palladium), and K₃PO₄ (1.2 equivalents).

-

Add the desired aryl triflate (1.0 equivalent).

-

Add anhydrous tetrahydrofuran (THF) as the solvent.

-

Add a solution of dimethylamine in THF.

-

Seal the vial and heat the reaction mixture to 80°C for 16 hours.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., CH₂Cl₂).

-

The organic layers are combined, dried over anhydrous Na₂SO₄, and concentrated in vacuo.

-

The crude product is purified by column chromatography.

Quantitative Data:

| Parameter | Value |

| Catalyst | Pd₂(dba)₃ / XPhos |

| Base | K₃PO₄ |

| Solvent | THF |

| Temperature | 80°C |

| Typical Yield | Excellent |

Copper-catalyzed N-arylation reactions, often referred to as Ullmann-type couplings, provide an alternative and often more economical approach to the synthesis of N,N-dimethylanilines.[8][9]

Protocol 3: Copper-Catalyzed N-Arylation of an Aryl Halide [8]

Causality: The mechanism of copper-catalyzed N-arylation is believed to involve a Cu(I)/Cu(III) catalytic cycle. The active Cu(I) catalyst undergoes oxidative addition with the aryl halide to form a Cu(III) intermediate. Coordination of the amine and subsequent reductive elimination furnishes the N-arylated product and regenerates the Cu(I) catalyst.

Methodology:

-

In a reaction vessel, combine the aryl halide (1.0 equivalent), dimethylamine (or a suitable precursor), a copper catalyst (e.g., CuI or CuSO₄), a ligand (e.g., a diamine), and a base (e.g., K₂CO₃ or Cs₂CO₃).

-

Add a suitable solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Heat the reaction mixture under an inert atmosphere for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

After completion, cool the reaction mixture, dilute with water, and extract the product with an organic solvent.

-

The combined organic extracts are washed, dried, and concentrated.

-

Purify the crude product by column chromatography.

Quantitative Data:

| Parameter | Value |

| Catalyst | Copper Salt (e.g., CuI, CuSO₄) |

| Ligand | Diamine (often) |

| Base | K₂CO₃, Cs₂CO₃ |

| Solvent | DMF, DMSO |

| Temperature | 80-120°C |

| Typical Yield | Good to Excellent |

Key Derivatives and Their Synthesis

Substituted N,N-dimethylanilines serve as crucial intermediates in the synthesis of a variety of important compounds, most notably dyes and other functional molecules.

Malachite Green: A Classic Triarylmethane Dye

Malachite green is a vibrant green triarylmethane dye that has been used extensively for dyeing silk, leather, and paper.[3][6][10] Its synthesis is a classic example of electrophilic aromatic substitution involving N,N-dimethylaniline. The leuco form of malachite green was first prepared by Hermann Fischer in 1877.[10]

Protocol 4: Synthesis of Malachite Green [10][11]

Causality: The synthesis begins with the acid-catalyzed condensation of benzaldehyde with two equivalents of N,N-dimethylaniline. The protonated aldehyde is a potent electrophile that attacks the electron-rich para position of the N,N-dimethylaniline ring. A second N,N-dimethylaniline molecule then displaces the hydroxyl group of the intermediate alcohol, forming the colorless leuco base. Subsequent oxidation of the leuco base generates the intensely colored malachite green cation.

Methodology:

-

Leuco Base Formation:

-

Mix N,N-dimethylaniline and benzaldehyde in a 2:1 molar ratio.

-

Slowly add a strong acid, such as concentrated sulfuric acid or hydrochloric acid, while cooling the mixture.[3][11]

-

Heat the reaction mixture, for example, at 100°C for several hours.[11]

-

Neutralize the reaction mixture with a base (e.g., sodium hydroxide) to precipitate the leuco base.

-

Filter and wash the leuco base.

-

-

Oxidation to Malachite Green:

-

Dissolve the leuco base in an acidic solution.

-

Add an oxidizing agent, such as lead dioxide (PbO₂) or manganese dioxide (MnO₂), portion-wise with stirring.[3][10]

-

Continue stirring for a few hours to ensure complete oxidation.

-

Filter off any remaining solid oxidizing agent.

-

The resulting solution contains the malachite green dye.

-

Quantitative Data:

| Parameter | Value |

| Reactants | Benzaldehyde, N,N-Dimethylaniline |

| Catalyst (Step 1) | H₂SO₄ or HCl |

| Oxidizing Agent (Step 2) | PbO₂ or MnO₂ |

| Product | Malachite Green |

Michler's Ketone: A Versatile Intermediate

Michler's ketone, or 4,4'-bis(dimethylamino)benzophenone, is a key intermediate in the production of various dyes and pigments, including methyl violet and crystal violet.[12][13] It is also utilized as a photosensitizer in photopolymerization processes.[13]

Protocol 5: Synthesis of Michler's Ketone [12]

Causality: The classical synthesis of Michler's ketone involves the Friedel-Crafts acylation of N,N-dimethylaniline with phosgene (COCl₂). The highly reactive phosgene acts as the acylating agent, and two molecules of N,N-dimethylaniline undergo electrophilic substitution at their para positions.

Methodology:

-

Dissolve N,N-dimethylaniline in a suitable inert solvent.

-

Cool the solution in an ice bath.

-

Slowly bubble phosgene gas through the solution with vigorous stirring. (Caution: Phosgene is extremely toxic and should only be handled in a well-ventilated fume hood with appropriate safety precautions.)

-

Alternatively, a solution of phosgene in a solvent like toluene can be used.

-

After the addition is complete, allow the reaction to proceed for several hours.

-

The reaction mixture is then carefully quenched, typically with a basic solution, to neutralize any excess phosgene and acid byproducts.

-

The solid Michler's ketone is collected by filtration, washed, and can be further purified by recrystallization.

Quantitative Data:

| Parameter | Value |

| Reactants | N,N-Dimethylaniline, Phosgene |

| Reaction Type | Friedel-Crafts Acylation |

| Product | Michler's Ketone |

Applications in Drug Development and Materials Science

The utility of substituted N,N-dimethylanilines extends far beyond the realm of dyes. Their unique electronic and structural properties make them valuable building blocks in the development of pharmaceuticals and advanced materials.

Pharmaceutical Applications

The N,N-dimethylaniline moiety is present in a number of pharmacologically active compounds. The electron-donating nature of the dimethylamino group can influence the pharmacokinetic and pharmacodynamic properties of a drug molecule. Furthermore, the aniline core provides a versatile scaffold for further functionalization to create libraries of compounds for drug discovery. For instance, derivatives of N,N-dimethylaniline have been investigated for their potential as antihistamines and other therapeutic agents.[14]

Materials Science Applications

In polymer chemistry, N,N-dimethylaniline and its derivatives are widely used as accelerators for the curing of polyester and vinyl ester resins.[15] They act as catalysts in the decomposition of peroxides, which initiate the polymerization process. This application is crucial in the manufacturing of composites, adhesives, and coatings.

Substituted N,N-dimethylanilines are also incorporated into the structure of functional materials. Their electron-rich nature makes them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ability to tune the electronic properties of the molecule by varying the substituents on the aromatic ring allows for the rational design of materials with specific optical and electronic characteristics.

Analytical Techniques for Characterization

The characterization of substituted N,N-dimethylanilines is routinely performed using a suite of standard analytical techniques:

-

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These chromatographic methods are essential for assessing the purity of N,N-dimethylaniline derivatives and for separating complex reaction mixtures.[16][17]

-

Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation patterns of these compounds, aiding in their structural elucidation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of different functional groups.

-

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the presence of key functional groups, such as the C-N bonds and the aromatic ring.

-

UV-Visible Spectroscopy: This technique is particularly important for characterizing the optical properties of N,N-dimethylaniline derivatives, especially those designed for use as dyes or in optoelectronic applications.

Visualizing the Chemistry: Reaction Mechanisms and Workflows

To better understand the transformations discussed, the following diagrams illustrate the key reaction mechanisms and a typical experimental workflow.

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Caption: Synthesis pathway of Malachite Green.

Conclusion

The journey of substituted N,N-dimethylanilines, from their serendipitous discovery in the context of synthetic dyes to their current indispensable role in pharmaceuticals and materials science, is a testament to their enduring importance in chemistry. The evolution of their synthesis from harsh, classical methods to elegant and efficient catalytic processes has opened up new avenues for the creation of complex and functional molecules. For researchers and professionals in the field, a deep understanding of the history, synthesis, and reactivity of this versatile class of compounds is essential for driving future innovation.

References

- 1. N,N-Dimethylaniline synthesis - chemicalbook [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. Malachite Green: Definition, Synthesis, Properties and Applications [sciencedoze.com]

- 4. Dimethylaniline - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Palladium-Catalyzed Synthesis of N,N-Dimethylanilines via Buchwald-Hartwig Amination of (Hetero)aryl Triflates [organic-chemistry.org]

- 8. BJOC - Copper-catalyzed N-arylation of amines with aryliodonium ylides in water [beilstein-journals.org]

- 9. researchgate.net [researchgate.net]

- 10. Malachite green - Wikipedia [en.wikipedia.org]

- 11. prepchem.com [prepchem.com]

- 12. HPLC Method for Analysis of Michler’s ketone on Primesep 100 Column | SIELC Technologies [sielc.com]

- 13. Michler's ketone - Wikipedia [en.wikipedia.org]

- 14. N,N-Dimethylaniline: Synthesis, applications and toxicity_Chemicalbook [chemicalbook.com]

- 15. Actylis - N,N-Dimethylaniline - Acid Scavenger - Intermediate - Amines [solutions.actylis.com]

- 16. Separation of N,N-Dimethylaniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 17. yufengchemicals.com [yufengchemicals.com]

An In-depth Technical Guide to the Stability and Reactivity of 3-Chloro-N,4-dimethylaniline

Abstract

3-Chloro-N,4-dimethylaniline is a substituted aromatic amine of significant interest in chemical synthesis, serving as a versatile intermediate for dyes, pigments, and pharmaceuticals.[1] Its utility is intrinsically linked to its chemical stability and reactivity, which dictates storage conditions, handling procedures, and synthetic applications. This technical guide provides a comprehensive analysis of the stability and reactivity profile of this compound, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into its inherent stability, degradation pathways under various stressors, and its reactivity with key chemical classes, supported by detailed mechanistic explanations and experimental protocols.

Introduction and Physicochemical Profile

This compound (C₈H₁₀ClN) is a halogenated aniline derivative with a molecular weight of 155.62 g/mol .[1] The molecule's architecture, featuring a chloro group meta to a dimethylamino group and para to a methyl group, imparts a unique electronic and steric profile that governs its chemical behavior. The electron-donating nature of the dimethylamino and methyl groups activates the aromatic ring, while the electron-withdrawing chloro group and steric hindrance from the substituents modulate this reactivity.[2][3] Understanding these foundational properties is critical for its effective application in complex organic syntheses.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | 3-Chloro-4-methylaniline | N,N-dimethylaniline |

| CAS Number | 41456-55-7[1] | 95-74-9 | 121-69-7 |

| Molecular Formula | C₈H₁₀ClN[1] | C₇H₈ClN | C₈H₁₁N |

| Molecular Weight | 155.62 g/mol [1] | 141.60 g/mol [4] | 121.18 g/mol |

| Appearance | Not explicitly detailed; analogous compounds are light yellow to brown solids/liquids. | Brown solid with a mild odor.[4][5] | Oily yellow to brown liquid. |

| Boiling Point | Data not available | 237-238 °C[6] | 194 °C |

| Melting Point | Data not available | 26.1 °C (approx. 79 °F)[4] | 2 °C |

| Solubility | Poorly soluble in water; soluble in organic solvents.[7] | Insoluble in water.[4] | Slightly soluble in water; soluble in many organic solvents. |

| pKa (conjugate acid) | Data not available | 4.05[4] | 5.07 |

Note: Data for this compound is sparse in readily available literature; properties of structurally similar compounds are provided for context.

Stability Profile and Degradation

The operational stability of this compound is a key concern for its storage, handling, and formulation. Like many aromatic amines, its stability is influenced by environmental factors such as air, light, and heat.

Inherent Stability and Incompatibilities

Under controlled conditions (cool, dry, well-ventilated area, tightly closed container), this compound is considered stable.[5] However, prolonged exposure to air and light can lead to degradation, likely through oxidative and photolytic pathways, often resulting in discoloration.[4][6]

A critical aspect of its stability profile is its incompatibility with a range of common laboratory reagents. These incompatibilities are not merely suggestions; they represent real chemical risks that can lead to vigorous, exothermic reactions, decomposition, or the formation of hazardous materials.

Key Incompatibilities:

-

Strong Oxidizing Agents: Reacts readily, potentially leading to fire and the formation of complex, colored byproducts.[6]

-

Acids and Acid Chlorides: As a base (pKa of analogous anilines is ~4-5), it will undergo exothermic neutralization reactions.[4] With acid chlorides and anhydrides, it can form N-acyl derivatives.[6]

-

Chloroformates and Anhydrides: These reagents will react with the amino group.[6]

-

Reducing Agents: While generally stable, strong reducing agents may lead to dehalogenation under certain conditions.[6]

Potential Degradation Pathways

While specific degradation pathways for this compound are not extensively documented, we can infer likely routes from studies on analogous compounds like 3,4-dichloroaniline (3,4-DCA).[8][9] Microbial and advanced oxidative processes often target the aromatic ring and its substituents.

A probable degradation cascade involves:

-

Oxidative Dealkylation/Deamination: The N-methyl groups can be susceptible to oxidative removal.

-

Hydroxylation: Dioxygenase enzymes or chemical oxidants can introduce hydroxyl groups onto the aromatic ring.[10][11]

-

Dehalogenation: The chloro substituent can be removed, a key step in detoxification pathways.[8][9]

-

Ring Cleavage: Following hydroxylation to form catechol-like intermediates, the aromatic ring can be cleaved via ortho- or meta-pathways, leading to smaller aliphatic acids and eventual mineralization.[8][12]

Caption: A hypothesized degradation pathway for this compound.

Reactivity Profile and Synthetic Utility

The synthetic value of this compound stems from the reactivity of its aromatic ring and the dimethylamino group. The interplay of the activating (-N(CH₃)₂, -CH₃) and deactivating (-Cl) groups directs its reactivity in predictable, yet nuanced, ways.

Electrophilic Aromatic Substitution (EAS)

The powerful electron-donating resonance of the dimethylamino group makes the aromatic ring highly susceptible to attack by electrophiles.[2][3] This effect strongly overrides the deactivating, inductive effect of the chlorine atom. The directing influence of the substituents is paramount. The dimethylamino group is a strong ortho-, para-director. Since the para position is blocked by the methyl group, electrophilic attack is strongly favored at the positions ortho to the dimethylamino group (C2 and C6).

Caption: General mechanism for Electrophilic Aromatic Substitution.

Common EAS Reactions:

-

Nitration: Reaction with nitric acid and sulfuric acid introduces a nitro group, likely at the C2 or C6 position.[13]

-

Halogenation: Reaction with Br₂ or Cl₂ in the presence of a Lewis acid would lead to further halogenation at the activated positions.[13]

-

Friedel-Crafts Reactions: Acylation and alkylation are also feasible, though the basicity of the amino group can complicate the reaction by complexing with the Lewis acid catalyst.[13]

Oxidation Reactions

The oxidation of N,N-dimethylaniline derivatives is a well-established route to triarylmethane dyes.[1][14] Oxidizing agents can facilitate the coupling of aniline molecules. For instance, oxidation of N,N-dimethylaniline derivatives can yield products like Crystal Violet.[14] This suggests that under controlled oxidation, this compound could be a precursor for novel dye structures. The reaction often proceeds through the formation of an N-p-aminobenzyl intermediate.[14]

Reactions Involving the Amino Group Precursor

While this compound itself has a tertiary amino group, its synthesis often starts from a primary amine precursor, 3-chloro-4-methylaniline.[15] This primary amine is a versatile handle for other transformations, most notably the Sandmeyer reaction . This reaction allows for the conversion of the amino group (via a diazonium salt intermediate) into a wide variety of functional groups, including -CN, -Br, -Cl, and -OH.

Protocol: Sandmeyer Reaction (Illustrative from 3-Chloro-4-methylaniline)

This protocol describes the conversion of the primary amine precursor to a nitrile, a common synthetic transformation.

-

Diazotization:

-

Dissolve 1 mole equivalent of 3-chloro-4-methylaniline in approximately 3 mole equivalents of aqueous HCl (e.g., 3M).

-

Cool the solution to 0-5 °C in an ice-salt bath.

-

Slowly add a solution of 1 mole equivalent of sodium nitrite (NaNO₂) in a minimal amount of cold water, keeping the temperature below 5 °C. Stir for 15-20 minutes until diazotization is complete (test with starch-iodide paper).

-

-

Cyanation:

-

In a separate flask, prepare a solution of cuprous cyanide (CuCN) (approx. 1.2 mole equivalents) in an aqueous solution of sodium or potassium cyanide.

-

Slowly add the cold diazonium salt solution to the cuprous cyanide solution. Effervescence (N₂ gas) will be observed.

-

Allow the reaction to warm to room temperature and then heat gently (e.g., 50-60 °C) for 1 hour to ensure complete reaction.

-

-

Work-up and Purification:

-

Cool the reaction mixture and extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the resulting 2-chloro-4-cyanotoluene via distillation or column chromatography.

-

Analytical Methodologies for Stability Assessment

Evaluating the stability of this compound requires robust analytical techniques capable of separating and quantifying the parent compound from potential degradants. High-Performance Liquid Chromatography (HPLC) is the preeminent technique for this purpose in stability testing programs.[16][17]

Workflow for a Forced Degradation Study

Caption: Workflow for a forced degradation study using HPLC.

Typical HPLC Method Parameters:

-

Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).[17]

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[17]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength determined by the compound's UV spectrum (typically 254 nm for aromatic compounds). A Diode Array Detector (DAD) is preferable to monitor for new peaks across a range of wavelengths.

-

Injection Volume: 10-20 µL.

This self-validating system allows for the separation of the more polar degradants from the relatively nonpolar parent compound. The appearance of new peaks and a corresponding decrease in the parent peak area over time provides quantitative data on the rate and extent of degradation under each stress condition. For definitive identification of degradants, HPLC coupled with Mass Spectrometry (HPLC-MS) is indispensable.[17]

Conclusion

This compound is a synthetically valuable intermediate whose utility is governed by a well-defined stability and reactivity profile. It is stable under standard storage conditions but is susceptible to degradation by light and air and is incompatible with strong acids and oxidizing agents.[4][6] Its reactivity is dominated by the powerful activating effect of the dimethylamino group, which directs electrophilic substitution to the ortho positions. This high reactivity makes it a potent building block for more complex molecules, particularly in the dye and pharmaceutical industries. A thorough understanding of these characteristics, underpinned by robust analytical methodologies like HPLC, is essential for its safe handling, effective use in synthesis, and the development of stable formulations.

References

- 1. This compound|CAS 41456-55-7 [benchchem.com]

- 2. Although N, N-dimethylaniline is extremely reactive toward electrophilic .. [askfilo.com]

- 3. fiveable.me [fiveable.me]

- 4. 3-Chloro-4-methylaniline | C7H8ClN | CID 7255 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Page loading... [guidechem.com]

- 6. 3-Chloro-4-methylaniline | 95-74-9 [chemicalbook.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Degradation of aqueous 3,4-dichloroaniline by a novel dielectric barrier discharge plasma reactor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. Amine oxidation. Part I. The oxidation of NN-dimethylaniline to crystal violet and methyl violet - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 15. CN104370747A - Method for synthesizing 3-chloro-4-methylaniline - Google Patents [patents.google.com]

- 16. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

- 17. benchchem.com [benchchem.com]

Methodological & Application

Application Note: A Validated Laboratory Protocol for the Synthesis of 3-Chloro-N,4-dimethylaniline

Introduction

3-Chloro-N,4-dimethylaniline is a substituted aniline derivative that serves as a valuable intermediate in synthetic organic chemistry. Its structural motifs are relevant in the development of fine chemicals, dyes, and complex molecular scaffolds for pharmaceutical research.[1] Structurally similar compounds, such as 3,4-dimethylaniline, are recognized as key starting materials for industrially significant products like Vitamin B2 (riboflavin), underscoring the utility of this chemical class.[1]

This application note provides a detailed, multi-step laboratory protocol for the synthesis of this compound. The chosen synthetic strategy is designed for high regiochemical control and purity, proceeding through a four-step sequence: (1) protection of the amino group of p-toluidine via acetylation, (2) electrophilic chlorination of the resulting acetanilide, (3) deprotection via hydrolysis to yield the key intermediate 3-chloro-4-methylaniline, and (4) selective N-methylation via reductive amination to afford the final product. This approach circumvents the challenges of poor regioselectivity often encountered with direct chlorination of activated anilines.[2] Each step is accompanied by technical explanations to rationalize the procedural choices, ensuring the protocol is both instructional and self-validating for researchers.

Health and Safety Precautions

This protocol involves the use of hazardous materials. A thorough risk assessment must be conducted before commencing any experimental work. All procedures should be performed inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[3][4]

-

p-Toluidine: Toxic and a suspected carcinogen. Avoid inhalation and skin contact.

-

Acetic Anhydride: Corrosive and causes severe burns. Reacts violently with water.

-

N-Chlorosuccinimide (NCS): Irritant. Handle in a well-ventilated area.

-

Hydrochloric Acid (HCl): Highly corrosive. Causes severe skin and eye damage.

-

Sodium Hydroxide (NaOH): Highly corrosive. Causes severe burns.

-

Formaldehyde: Toxic, a known carcinogen, and sensitizer. Handle with extreme care.

-

Sodium Borohydride (NaBH₄): Flammable solid. Reacts with water to produce flammable hydrogen gas.

-

3-Chloro-4-methylaniline: Toxic if swallowed or in contact with skin.[3][5] Causes skin and serious eye irritation.[3][5]

Refer to the Safety Data Sheets (SDS) for all reagents before use.[4][5] An appropriate chemical spill kit and emergency eyewash/shower stations must be readily accessible.

Overall Synthetic Pathway

The synthesis is a four-step process starting from p-toluidine. The pathway is designed to control the position of the chlorine atom by using an acetyl protecting group, which moderates the activating nature of the amine and directs chlorination to the desired meta-position.

Caption: Four-step synthesis of this compound.

Materials and Reagents

| Reagent | CAS No. | Molecular Formula | MW ( g/mol ) | Supplier |

| p-Toluidine | 106-49-0 | C₇H₉N | 107.15 | Sigma-Aldrich |

| Acetic Anhydride | 108-24-7 | C₄H₆O₃ | 102.09 | Sigma-Aldrich |

| N-Chlorosuccinimide (NCS) | 128-09-6 | C₄H₄ClNO₂ | 133.53 | Sigma-Aldrich |

| Hydrochloric Acid (37%) | 7647-01-0 | HCl | 36.46 | Fisher Scientific |

| Sodium Hydroxide | 1310-73-2 | NaOH | 40.00 | Fisher Scientific |

| Formaldehyde (37% in H₂O) | 50-00-0 | CH₂O | 30.03 | Sigma-Aldrich |

| Sodium Borohydride | 16940-66-2 | NaBH₄ | 37.83 | Sigma-Aldrich |

| Methanol | 67-56-1 | CH₄O | 32.04 | Fisher Scientific |

| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | 88.11 | Fisher Scientific |

| Hexanes | 110-54-3 | C₆H₁₄ | 86.18 | Fisher Scientific |

| Anhydrous Sodium Sulfate | 7757-82-6 | Na₂SO₄ | 142.04 | Fisher Scientific |

Experimental Protocol

Part 1: Synthesis of 3-Chloro-4-methylaniline Intermediate

-

Rationale: The amino group of p-toluidine is protected as an acetamide. This reduces its strong activating effect and steric bulk, preventing polysubstitution and favoring chlorination at the less hindered position ortho to the methyl group.

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar, add p-toluidine (10.7 g, 0.1 mol).

-

Add 50 mL of 1 M hydrochloric acid and stir until the solid dissolves completely.

-

In a separate beaker, prepare a solution of sodium acetate trihydrate (16.3 g, 0.12 mol) in 50 mL of deionized water.

-

Add the sodium acetate solution to the flask, followed immediately by acetic anhydride (11.2 mL, 0.12 mol).

-

Stir the mixture vigorously for 20 minutes at room temperature. The product, N-(p-tolyl)acetamide, will precipitate as a white solid.

-

Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

-

Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with two 50 mL portions of cold deionized water.

-

Dry the product in a vacuum oven at 60 °C to a constant weight. The expected yield is 13-14 g (87-94%).

-

Rationale: N-Chlorosuccinimide (NCS) is used as a mild and regioselective chlorinating agent for the electron-rich aromatic ring. The acetamido and methyl groups are ortho-, para-directing. The position para to the acetamido group is blocked by the methyl group. The position ortho to the methyl group (and meta to the acetamido group) is sterically and electronically favored for chlorination.

-

In a 500 mL round-bottom flask, dissolve the dried N-(p-tolyl)acetamide (14.9 g, 0.1 mol) in 200 mL of glacial acetic acid with gentle warming if necessary.

-

Cool the solution to room temperature and add N-Chlorosuccinimide (14.0 g, 0.105 mol) in one portion.

-

Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) using a 1:1 mixture of hexanes:ethyl acetate as the eluent.

-

Once the starting material is consumed, pour the reaction mixture slowly into 800 mL of ice-cold water with vigorous stirring.

-

A white precipitate of N-(3-chloro-4-methylphenyl)acetamide will form.

-

Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

-

Dry the product under vacuum. The expected yield is 16-17.5 g (87-95%).

-

Rationale: The acetyl protecting group is removed by acid-catalyzed hydrolysis to regenerate the primary amine, yielding the desired intermediate.

-

Place the dried N-(3-chloro-4-methylphenyl)acetamide (18.3 g, 0.1 mol) into a 250 mL round-bottom flask equipped with a reflux condenser.

-

Add 50 mL of ethanol and 50 mL of concentrated hydrochloric acid (37%).

-

Heat the mixture to reflux using a heating mantle and stir for 2-3 hours.

-

Allow the solution to cool to room temperature, then cool further in an ice bath.

-

Slowly neutralize the acidic solution by adding 50% (w/v) aqueous sodium hydroxide solution until the pH is >10. Perform this step in an ice bath as the neutralization is highly exothermic.

-

The product, 3-chloro-4-methylaniline, will separate as an oil or solid. Extract the product into diethyl ether or ethyl acetate (3 x 75 mL).

-

Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield crude 3-chloro-4-methylaniline.

-

Purify the product by vacuum distillation or recrystallization from hexanes. The expected yield is 11.3-13.4 g (80-95%).

Part 2: N-Methylation to this compound

-

Rationale: Reductive amination is a highly effective method for N-alkylation. 3-chloro-4-methylaniline reacts with formaldehyde to form a transient iminium ion, which is then immediately reduced in situ by sodium borohydride to yield the secondary amine, this compound. This method minimizes the formation of the tertiary amine byproduct.

-

In a 500 mL round-bottom flask, dissolve the purified 3-chloro-4-methylaniline (14.1 g, 0.1 mol) in 200 mL of methanol.

-

Cool the solution to 0 °C in an ice bath.

-

Add aqueous formaldehyde (37%, 8.9 mL, 0.12 mol) dropwise while maintaining the temperature at 0 °C.

-

Stir the mixture at 0 °C for 30 minutes.

-

Slowly add sodium borohydride (4.5 g, 0.12 mol) portion-wise over 30 minutes. Ensure the temperature does not rise above 10 °C. Vigorous gas evolution (hydrogen) will be observed.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

-

Quench the reaction by carefully adding 100 mL of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x 100 mL).

-

Combine the organic extracts, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution in vacuo to obtain the crude product.

-

Purify the crude this compound by flash column chromatography on silica gel, eluting with a gradient of 0% to 10% ethyl acetate in hexanes. The expected yield is 11.6-14.0 g (75-90%).

Purification and Characterization

-

Purification: The final product should be purified by flash column chromatography as described. Purity can be assessed by HPLC and GC-MS.[6][7]

-

Characterization: The identity and structure of the final product, this compound, should be confirmed using standard analytical techniques:

-

¹H NMR: To confirm the presence and connectivity of aromatic and methyl protons.

-

¹³C NMR: To confirm the number of unique carbon environments.

-

Mass Spectrometry (MS): To confirm the molecular weight (155.62 g/mol ) and isotopic pattern characteristic of a monochlorinated compound.[8]

-

FT-IR: To identify functional groups, such as the N-H stretch of the secondary amine.

-

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for the synthesis.

References

- 1. This compound|CAS 41456-55-7 [benchchem.com]

- 2. connectsci.au [connectsci.au]

- 3. aarti-industries.com [aarti-industries.com]

- 4. fishersci.com [fishersci.com]

- 5. echemi.com [echemi.com]

- 6. Determination of trace amounts of 3,4-dichloroaniline by high-performance liquid chromatography with amperometric detection and its application to pesticide residue analysis | Semantic Scholar [semanticscholar.org]

- 7. 3,4-Dimethylaniline | C8H11N | CID 7248 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. N,N-Dimethyl-3-chloroaniline | C8H10ClN | CID 23285 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note & Protocol: N-methylation of 3-chloro-4-methylaniline

Abstract

N-methylated aniline derivatives are crucial structural motifs in a vast array of pharmaceuticals, agrochemicals, and materials. The introduction of a methyl group to a nitrogen atom can profoundly alter a molecule's physicochemical and biological properties, a phenomenon sometimes referred to as the "magic methyl effect"[1]. This guide provides a comprehensive, technically-grounded protocol for the N-methylation of 3-chloro-4-methylaniline, a common synthetic intermediate. We will focus on the highly reliable and selective Eschweiler-Clarke reaction, offering a detailed mechanistic explanation, a step-by-step laboratory procedure, and a comparative analysis of alternative methylation strategies. This document is intended for researchers, scientists, and drug development professionals seeking a robust and well-validated methodology.

Introduction: The Challenge of Selective N-Methylation

The synthesis of N-methylanilines presents a persistent challenge in organic chemistry. Classical approaches, such as direct alkylation with methyl halides (e.g., methyl iodide), are often plagued by poor selectivity. The primary amine starting material, upon mono-methylation, becomes a secondary amine which is typically more nucleophilic than its predecessor. This leads to a competitive and often uncontrollable over-alkylation, resulting in the formation of tertiary amines and even quaternary ammonium salts[1][2].

To circumvent this issue, chemists have developed more sophisticated methods. The Eschweiler-Clarke reaction stands out as a classic and highly effective one-pot procedure for the exhaustive methylation of primary and secondary amines to their corresponding tertiary amines, using formaldehyde as the carbon source and formic acid as the reducing agent.[3][4] A key advantage of this reaction is its inherent mechanism, which prevents the formation of quaternary ammonium salts, thus ensuring a cleaner and more predictable product profile.[5][6]

The Eschweiler-Clarke Reaction: Mechanism and Rationale

The Eschweiler-Clarke reaction is a reductive amination process.[1][7] The reaction proceeds through a well-understood pathway that ensures complete methylation to the tertiary amine without the risk of over-alkylation.

The mechanism involves three key stages:

-

Imine/Iminium Ion Formation: The primary amine (3-chloro-4-methylaniline) first performs a nucleophilic attack on formaldehyde to form a hemiaminal (or carbinolamine) intermediate. This intermediate readily dehydrates to form an iminium ion.[1][6][8]

-

Hydride Transfer: Formic acid acts as the hydride donor. The formate anion transfers a hydride to the electrophilic carbon of the iminium ion, reducing it to a secondary amine and releasing carbon dioxide. The irreversible loss of CO2 gas is a key driving force for the reaction.[3][5]

-

Repetition and Termination: The resulting secondary amine is more nucleophilic and reacts again with a second equivalent of formaldehyde to form a new iminium ion. A subsequent hydride transfer from formic acid yields the final tertiary amine product, N,N-dimethyl-3-chloro-4-methylaniline. The reaction terminates at the tertiary amine stage because it cannot form another imine or iminium ion, a crucial feature that prevents quaternization.[1][5][6]

Caption: Figure 1: Eschweiler-Clarke Reaction Mechanism.

Comparative Analysis of N-Methylation Strategies

While the Eschweiler-Clarke reaction is highly effective, other methods exist for N-methylation. The choice of method depends on factors like substrate scope, desired selectivity (mono- vs. di-methylation), and process safety considerations.

| Method | Reagents | Typical Conditions | Advantages | Disadvantages |

| Eschweiler-Clarke | Formaldehyde, Formic Acid | Aqueous, 80-100 °C | Excellent selectivity for tertiary amine, avoids quaternization, inexpensive reagents, robust and high-yielding.[1][5][7][8] | Requires elevated temperatures, formic acid is corrosive, not suitable for selective mono-methylation. |

| Reductive Amination (Alternative Reductants) | Formaldehyde, NaBH₃CN or NaBH(OAc)₃ | Acetonitrile/Acetic Acid or Methanol | Milder conditions than Eschweiler-Clarke, high functional group tolerance.[5][9] | Reductants can be more expensive and toxic (cyanoborohydride), requires careful pH control. |

| Dimethyl Carbonate (DMC) | Dimethyl Carbonate (DMC), Base (e.g., DBU) or Zeolite Catalyst | High temperature (120-250 °C), often in an autoclave or flow reactor.[10][11] | "Green" methylating agent (non-toxic), can be tuned for selective mono-methylation.[2][10][11][12] | Requires high temperatures and pressures, may require specialized equipment (autoclave).[10] |

| Alkyl Halides | Methyl Iodide (CH₃I) or Methyl Bromide (CH₃Br), Base (e.g., K₂CO₃) | Aprotic solvent (e.g., DMF, Acetonitrile), Room Temp to 60 °C | Well-established reaction. | Prone to over-alkylation leading to mixtures of secondary, tertiary, and quaternary products[1]; reagents are toxic and carcinogenic. |

Detailed Experimental Protocol: Eschweiler-Clarke Methylation

This protocol details the N,N-dimethylation of 3-chloro-4-methylaniline.

Safety and Hazard Management

All operations must be performed in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.

-

3-Chloro-4-methylaniline: Toxic if swallowed or in contact with skin. Causes skin and serious eye irritation and may cause an allergic skin reaction. It is very toxic to aquatic life with long-lasting effects.[13][14]

-

Formaldehyde (37% aq. solution): Toxic, corrosive, and a known human carcinogen. Handle with extreme care.

-

Formic Acid (~98%): Highly corrosive. Causes severe skin burns and eye damage. Handle only in a fume hood.

-

Workup Reagents (HCl, NaOH): Corrosive. Handle with care.

-

Solvents (DCM, Ethyl Acetate): Volatile and flammable. Ensure no ignition sources are present.

Materials and Reagents

-

Starting Material: 3-chloro-4-methylaniline

-

Reagents:

-

Formic acid (≥95%)

-

Formaldehyde (37% solution in H₂O)

-

Hydrochloric acid (HCl), 2M solution

-

Sodium hydroxide (NaOH), 5M solution

-

Dichloromethane (DCM) or Ethyl Acetate

-